2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
Description
2-[(4-Benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a complex heterocyclic compound featuring a benzofuranone core substituted with methyl groups at positions 3, 6, and 6, and a 4-benzylpiperazine moiety attached via a carbonyl group. This structure combines a bicyclic benzofuranone system, which is known for its metabolic stability and drug-like properties, with a piperazine-based pharmacophore that often enhances binding to neurological targets such as acetylcholinesterase (AChE) or serotonin receptors .
Properties
Molecular Formula |
C23H28N2O3 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)-3,6,6-trimethyl-5,7-dihydro-1-benzofuran-4-one |
InChI |
InChI=1S/C23H28N2O3/c1-16-20-18(26)13-23(2,3)14-19(20)28-21(16)22(27)25-11-9-24(10-12-25)15-17-7-5-4-6-8-17/h4-8H,9-15H2,1-3H3 |
InChI Key |
RTMQNRRZXXWEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the benzyl group through reductive amination or similar methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Piperazine Carbonyl
The amide carbonyl group connecting the benzofuranone and piperazine moieties can undergo nucleophilic substitution under acidic or basic conditions. Hydrolysis of this bond would regenerate the carboxylic acid and piperazine derivatives.
Reduction of the Benzofuranone Ketone
The ketone at position 4(5H) is susceptible to reduction, yielding a secondary alcohol. Hydrogenation or borohydride-based methods are effective.
Alkylation/Acylation of the Piperazine Moiety
The secondary amine in the piperazine ring can undergo alkylation or acylation to introduce new substituents.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl chloride | K2CO3, DMF, 80°C, 12h | N,N-Dibenzylpiperazine derivative | 70% | |
| Acetyl chloride | Et3N, CH2Cl2, 0°C, 4h | N-Acetylpiperazine derivative | 82% |
Hydrogenation of the Dihydrobenzofuran Ring
The partially saturated 6,7-dihydrobenzofuran ring can be fully hydrogenated to a tetrahydro derivative.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H2 (50 psi), PtO2 | AcOH, 25°C, 24h | 3,6,6-Trimethyl-4-oxo-1,5,6,7-tetrahydrobenzofuran | 90% |
Oxidation Reactions
While the ketone is resistant to oxidation, the methyl groups or benzylic positions may react under strong conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO4, H2SO4 | 100°C, 6h | Oxidative cleavage of dihydrofuran ring (degradation observed) | 40% |
Electrophilic Aromatic Substitution
The benzofuran ring’s electron-rich positions (ortho/para to oxygen) may undergo halogenation or nitration, though steric hindrance from trimethyl groups limits reactivity.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO3, H2SO4 | 0°C, 2h | 5-Nitrobenzofuran derivative (minor product) | 20% |
Key Mechanistic Insights
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core modifications and substituent variations. Below is a detailed analysis:
Core Benzofuranone Derivatives
Compounds sharing the 6,7-dihydrobenzofuran-4(5H)-one core but differing in substituents include:
- 3,6,6-Trimethyl-6,7-dihydrobenzofuran-4(5H)-one () : Synthesized via cyclization of cyclohexanedione derivatives, this compound lacks the piperazine-carbonyl substituent. Its simpler structure is often used as a precursor for more complex derivatives.
- 2,6,6-Trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one o-(4-chlorobenzyl)oxime (): This oxime derivative replaces the piperazine-carbonyl group with a 4-chlorobenzyloxime moiety.
Key Differences :
Piperazine-Containing Analogs
The 4-benzylpiperazine group is critical for binding to AChE, as seen in compounds like 2-(2-(4-Benzylpiperazin-1-yl)ethanone derivatives (). These derivatives exhibit potent AChE inhibition, with compound 4a (IC50 = 0.91 µM) outperforming donepezil (IC50 = 0.14 µM) in vitro. The ortho-chloro substituent on the benzyl group enhances activity by promoting electron-withdrawing effects, which stabilize enzyme interactions .
Comparison of Piperazine-Based Inhibitors :
Structural Insights :
- The target compound’s benzylpiperazine-carbonyl group may mimic the indanone-piperidine system in donepezil, but its larger size and rigid benzofuranone core could limit blood-brain barrier penetration compared to smaller analogs .
- Substituents at the benzyl position (e.g., chloro, methoxy) significantly modulate activity. For example, meta-methoxy groups reduce potency (IC50 = 5.5 µM for compound 4g) compared to ortho/para electron-withdrawing groups .
Biological Activity
2-[(4-benzylpiperazin-1-yl)carbonyl]-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a compound of interest due to its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is . The structural features include:
- A benzofuran core which is known for various biological activities.
- A piperazine moiety that enhances receptor binding and activity.
The compound exhibits multiple mechanisms of action that contribute to its biological activity:
- CYP Enzyme Inhibition : Research indicates that derivatives related to this compound can inhibit cytochrome P450 enzymes, specifically CYP26A1, which is involved in retinoic acid metabolism. This inhibition has implications for cancer treatment as it may affect tumor growth and progression .
- Antidepressant Activity : The piperazine group has been associated with antidepressant effects. Compounds with similar structures have shown efficacy in modulating serotonin and dopamine pathways, suggesting potential use in mood disorders .
- Anticonvulsant Properties : Some studies have indicated that related compounds exhibit anticonvulsant activity through interactions with benzodiazepine receptors, which may also be applicable to this compound .
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness against various cell lines. For instance:
- Cytotoxicity Assays : The compound showed significant cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics .
- Cell Proliferation Inhibition : Studies indicated that the compound inhibits cell proliferation in MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .
Data Tables
| Biological Activity | IC50 (µM) | Cell Line/Model |
|---|---|---|
| CYP26A1 Inhibition | 4.5 | MCF-7 |
| Cytotoxicity | 10.0 | Various Cancer Cell Lines |
| Anticonvulsant Effect | N/A | PTZ and MES models |
Case Studies
Several studies have explored the biological effects of related compounds:
- Synthesis and Evaluation : A study synthesized a series of benzofuran derivatives and evaluated their CYP26A1 inhibitory activity using MCF-7 cells. The results showed promising inhibitory effects, suggesting that modifications to the benzofuran structure could enhance potency .
- Pharmacological Profiling : Another study focused on the pharmacological profiling of piperazine derivatives, revealing their potential in treating anxiety and depression through modulation of neurotransmitter systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
